

Spectral Data Comparison: N-Hydroxy-4-methylbenzenesulfonamide and Structural Analogs

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Compound of Interest

Compound Name: *N-Hydroxy-4-methylbenzenesulfonamide*

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectral Properties of **N-Hydroxy-4-methylbenzenesulfonamide** and Related Compounds.

This guide provides a comparative analysis of the spectral data for **N-Hydroxy-4-methylbenzenesulfonamide** and three structurally related compounds: 4-methylbenzenesulfonamide, N-hydroxybenzenesulfonamide, and 4-hydroxybenzenesulfonamide. Due to the limited availability of experimental spectral data for **N-Hydroxy-4-methylbenzenesulfonamide**, predicted values are included for this compound and are clearly noted. This guide aims to serve as a valuable resource for the identification and characterization of these molecules in a research and development setting.

Data Presentation

The following tables summarize the available mass spectrometry, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data for the target compound and its comparators.

Table 1: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass-to-Charge Ratios (m/z) | Ionization Mode | Source |
|--------------------------------------|---|----------------------------|---|-----------------|------------------------|
| N-Hydroxy-4-methylbenzenesulfonamide | C ₇ H ₉ NO ₃ S | 187.22 | [M+H] ⁺ : 188.0376 (Predicted) | ESI | PubChem |
| 4-Methylbenzenesulfonamide | C ₇ H ₉ NO ₂ S | 171.22 | 171, 155, 91, 65 | EI | NIST[1][2] |
| N-Hydroxybenzenesulfonamide | C ₆ H ₇ NO ₃ S | 173.19 | 173, 109, 77, 65 | EI | NIST, mzCloud[3][4][5] |
| 4-Hydroxybenzenesulfonamide | C ₆ H ₇ NO ₃ S | 173.19 | 173, 157, 108, 65 | EI | PubChem[6] |

Table 2: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shifts (δ , ppm) and Multiplicities | Source |
|--------------------------------------|---------------------|---|-----------------------------------|
| N-Hydroxy-4-methylbenzenesulfonamide | - | Data not available | - |
| 4-Methylbenzenesulfonamide | CDCl ₃ | 2.43 (s, 3H, CH ₃), 4.81 (s, 2H, NH ₂), 7.33 (d, 2H, Ar-H), 7.78 (d, 2H, Ar-H) | The Royal Society of Chemistry[7] |
| N-Hydroxybenzenesulfonamide | DMSO-d ₆ | 7.7-8.0 (m, 5H, Ar-H), 9.9 (s, 1H, OH), 10.5 (s, 1H, NH) | PubChem[8] |
| 4-Hydroxybenzenesulfonamide | DMSO-d ₆ | 6.89 (d, 2H, Ar-H), 7.18 (s, 2H, NH ₂), 7.61 (d, 2H, Ar-H), 10.1 (s, 1H, OH) | PubChem[6] |

Table 3: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shifts (δ , ppm) | Source |
|--------------------------------------|---------------------|-----------------------------------|-----------------------------------|
| N-Hydroxy-4-methylbenzenesulfonamide | - | Data not available | - |
| 4-Methylbenzenesulfonamide | CDCl ₃ | 21.5, 127.1, 129.7, 138.8, 143.6 | The Royal Society of Chemistry[7] |
| N-Hydroxybenzenesulfonamide | DMSO-d ₆ | 126.8, 129.1, 132.5, 141.2 | PubChem[8] |
| 4-Hydroxybenzenesulfonamide | DMSO-d ₆ | 115.4, 128.0, 132.0, 161.1 | PubChem[6] |

Table 4: Infrared (IR) Spectral Data (Key Peaks)

| Compound | Sample Phase | Wavenumber (cm ⁻¹) | Assignment | Source |
|--------------------------------------|--------------|------------------------------------|---|------------------|
| N-Hydroxy-4-methylbenzenesulfonamide | - | Data not available | - | - |
| 4-Methylbenzenesulfonamide | Solid | 3340, 3240, 1595, 1330, 1160 | N-H str, N-H str, C=C str, SO ₂ asym str, SO ₂ sym str | NIST[9][10] |
| N-Hydroxybenzenesulfonamide | KBr Pellet | 3450, 3250, 1580, 1340, 1170 | O-H str, N-H str, C=C str, SO ₂ asym str, SO ₂ sym str | NIST[3] |
| 4-Hydroxybenzenesulfonamide | KBr Pellet | 3460, 3350, 3250, 1595, 1310, 1150 | O-H str, N-H str, N-H str, C=C str, SO ₂ asym str, SO ₂ sym str | ChemicalBook[11] |

Table 5: UV-Visible (UV-Vis) Spectral Data

| Compound | Solvent | λ_{max} (nm) | Molar Absorptivity (ϵ) | Source |
|--------------------------------------|---------|-----------------------------|-----------------------------------|------------|
| N-Hydroxy-4-methylbenzenesulfonamide | - | Data not available | - | - |
| 4-Methylbenzenesulfonamide | Ethanol | 224 | 12,300 | NIST[12] |
| N-Hydroxybenzenesulfonamide | - | Data not available | - | - |
| 4-Hydroxybenzenesulfonamide | Water | 254 | 13,800 | PubChem[6] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

1. Mass Spectrometry (MS)

- **Electron Ionization (EI):** A solid or liquid sample is introduced into the mass spectrometer, vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
- **Electrospray Ionization (ESI):** The sample is dissolved in a suitable solvent and pumped through a capillary at a high voltage. This creates a fine spray of charged droplets. The solvent evaporates, leaving charged sample molecules that are then analyzed. This is a "soft" ionization technique that often leaves the molecular ion intact.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the solid sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's magnet. For ^1H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ^{13}C NMR, the instrument is tuned to the carbon-13 frequency, and spectra are typically acquired with proton decoupling to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

3. Infrared (IR) Spectroscopy

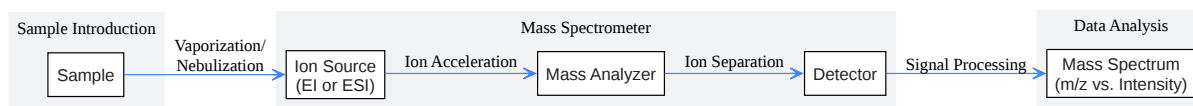
- **KBr Pellet Method:** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the pellet, and the detector measures the amount of light that is transmitted at each wavenumber. The resulting interferogram is Fourier transformed to obtain the IR spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, water). The concentration is adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).
- **Data Acquisition:** A cuvette is filled with the sample solution and placed in the spectrophotometer. A reference cuvette containing only the solvent is also prepared. The instrument scans a range of UV and visible wavelengths, and the absorbance of the sample is recorded relative to the reference.

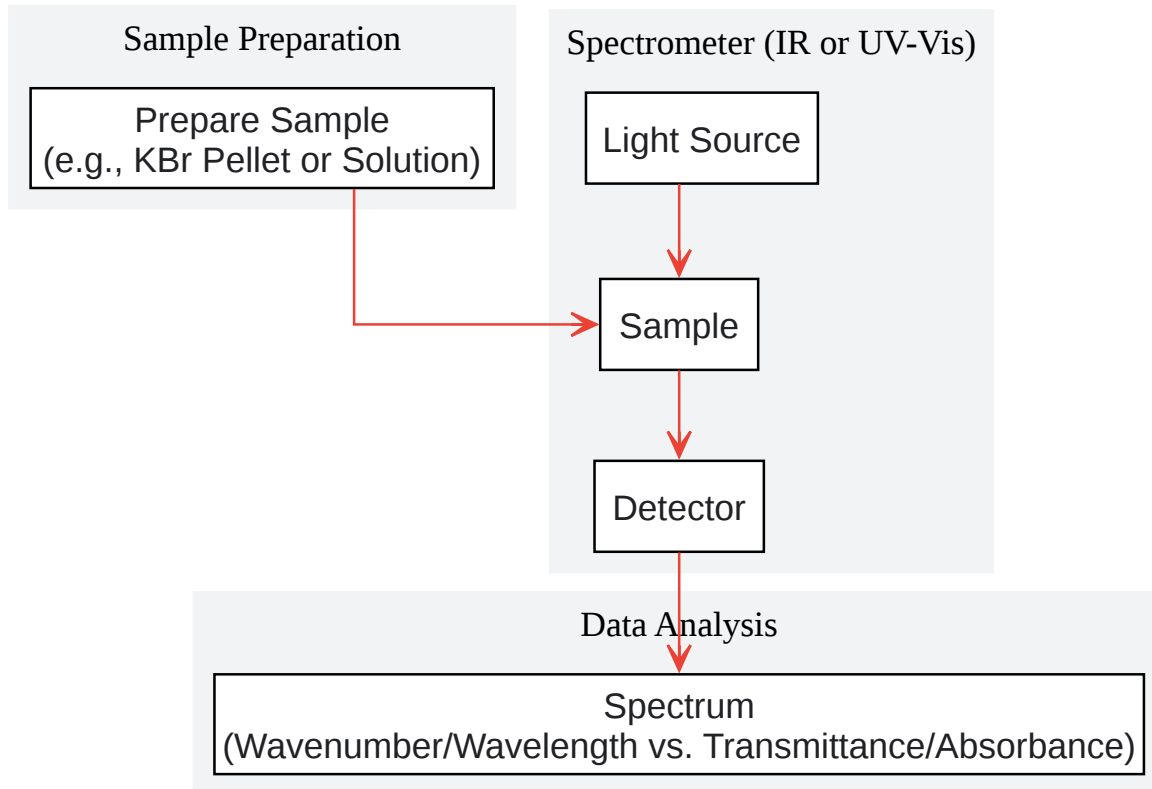
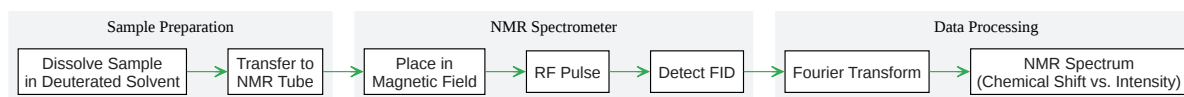
Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for sample analysis using the spectroscopic techniques discussed.



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General workflow for mass spectrometry analysis.



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